molecular formula C8H8ClN B1323058 2-Chloro-3-cyclopropylpyridine CAS No. 865664-04-6

2-Chloro-3-cyclopropylpyridine

Cat. No. B1323058
M. Wt: 153.61 g/mol
InChI Key: YYGGOZSJFITZCR-UHFFFAOYSA-N
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Patent
US09107923B2

Procedure details

To a mixture of 2-chloro-3-iodopyridine (2.39 g, 9.98 mmol), cyclopropylboronic acid (860 mg, 10 mmol) and potassium carbonate (4.14 g, 30.0 mmol) in 1,4-dioxane (50 mL) was added tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.00 mmol). The reaction mixture was stirred at 120° C. for 4 hours, then diluted with ethyl acetate (50 mL) and filtered. The filtrate was concentrated and the residue was purified by silica gel chromatography (Gradient: 10% to 30% ethyl acetate in petroleum ether) to afford the product as a colorless oil. Yield: 1 g, 6 mmol, 60%. 1H NMR (400 MHz, CDCl3) δ 8.20 (dd, J=4.7, 1.8 Hz, 1H), 7.24-7.28 (m, 1H), 7.14 (br dd, J=7.6, 4.8 Hz, 1H), 2.12-2.21 (m, 1H), 1.04-1.11 (m, 2H), 0.67-0.72 (m, 2H).
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](I)=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:9]1(B(O)O)[CH2:11][CH2:10]1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[C:7]([CH:9]2[CH2:11][CH2:10]2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3.4,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
2.39 g
Type
reactant
Smiles
ClC1=NC=CC=C1I
Name
Quantity
860 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
4.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.16 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (Gradient: 10% to 30% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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